N-(4-ethoxyphenyl)-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-3-25-18-10-8-17(9-11-18)22-21(24)23-13-12-20(26-15-14-23)19-7-5-4-6-16(19)2/h4-11,20H,3,12-15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTPTSDQJDRUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(SCC2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and a halogenated amine.
Introduction of Substituents: The ethoxyphenyl and methylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Experimental and Analytical Data (Hypothetical Framework)
Synthesis: Cyclocondensation of a β-amino thiol with a ketone precursor, followed by carboxamide coupling using HATU/DIPEA .
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, aromatic protons), 4.02 (q, OCH₂CH₃), 3.70–3.50 (m, thiazepane protons).
- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Biological Activity
N-(4-ethoxyphenyl)-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, supported by data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : C18H22N2O2S
- Molecular Weight : 342.44 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer and inflammation.
Biological Activity
- Antitumor Activity :
-
Anti-inflammatory Effects :
- The compound has shown promising anti-inflammatory properties in animal models. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases.
- Nephroprotective Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in K562 cells | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Nephroprotective | Protects against cisplatin toxicity |
Detailed Findings
- Cytotoxicity Studies : A series of assays were conducted on various cancer cell lines, including K562 and MCF-7. The results indicated that the compound significantly inhibited cell proliferation with dose-dependent effects.
- In Vivo Models : Animal studies demonstrated that administration of the compound reduced markers of kidney damage following exposure to nephrotoxic agents. This suggests a potential role in protecting renal function during chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
